molecular formula C10H10Br2N2O2 B14399950 2-Acetamido-3,5-dibromo-N-methylbenzamide CAS No. 86993-54-6

2-Acetamido-3,5-dibromo-N-methylbenzamide

Cat. No.: B14399950
CAS No.: 86993-54-6
M. Wt: 350.01 g/mol
InChI Key: ZBMORWDMNPLLTQ-UHFFFAOYSA-N
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Description

2-Acetamido-3,5-dibromo-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of acetamido and dibromo substituents on a benzene ring, along with an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,5-dibromo-N-methylbenzamide typically involves the bromination of a suitable benzamide precursor. One common method is the bromination of N-methylbenzamide using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring.

Another approach involves the acylation of 3,5-dibromoaniline with acetic anhydride to introduce the acetamido group, followed by methylation of the resulting compound to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acylation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3,5-dibromo-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The acetamido group can be reduced to an amine under reducing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Conversion of the acetamido group to an amine.

Scientific Research Applications

2-Acetamido-3,5-dibromo-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of bromine atoms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetamido-3,5-dibromo-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atoms may enhance the compound’s ability to interact with biological macromolecules, leading to its antimicrobial or antifungal effects. The acetamido group may contribute to the compound’s anti-inflammatory properties by modulating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-3,5-dichloro-N-methylbenzamide: Similar structure but with chlorine atoms instead of bromine.

    2-Acetamido-3,5-difluoro-N-methylbenzamide: Contains fluorine atoms instead of bromine.

    2-Acetamido-3,5-diiodo-N-methylbenzamide: Iodine atoms replace the bromine atoms.

Uniqueness

2-Acetamido-3,5-dibromo-N-methylbenzamide is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different reactivity and interactions with biological targets.

Properties

CAS No.

86993-54-6

Molecular Formula

C10H10Br2N2O2

Molecular Weight

350.01 g/mol

IUPAC Name

2-acetamido-3,5-dibromo-N-methylbenzamide

InChI

InChI=1S/C10H10Br2N2O2/c1-5(15)14-9-7(10(16)13-2)3-6(11)4-8(9)12/h3-4H,1-2H3,(H,13,16)(H,14,15)

InChI Key

ZBMORWDMNPLLTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)NC

Origin of Product

United States

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